

An In-depth Technical Guide to the Key Reactive Sites of 4-Methoxybenzenesulfonohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methoxybenzenesulfonohydrazide
Cat. No.:	B157113

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key reactive sites on the **4-Methoxybenzenesulfonohydrazide** molecule. By integrating theoretical predictions with established chemical principles and experimental observations, this document aims to serve as a valuable resource for professionals engaged in research, discovery, and development within the chemical and pharmaceutical sciences.

Molecular Structure and Overview of Reactivity

4-Methoxybenzenesulfonohydrazide ($C_7H_{10}N_2O_3S$) is a versatile organic compound featuring a methoxy-substituted benzene ring, a sulfonyl group, and a hydrazide moiety. This unique combination of functional groups imparts a distinct reactivity profile to the molecule, making it a valuable intermediate in organic synthesis. The key reactive sites can be broadly categorized into the nucleophilic hydrazide group, the electrophilic sulfur atom of the sulfonyl group, and the activated aromatic ring. The electron-donating methoxy group and the electron-withdrawing sulfonyl group play crucial roles in modulating the reactivity of these sites.

Quantitative Data on Molecular Properties

To facilitate a deeper understanding of the molecule's reactivity, the following table summarizes key quantitative data.

Property	Value	Significance
Predicted pKa	9.27 ± 0.10	Indicates the acidity of the N-H protons of the hydrazide group, suggesting they can be removed by a moderately strong base to generate a potent nucleophile.
Molecular Weight	202.24 g/mol	Essential for stoichiometric calculations in chemical reactions.
Melting Point	111-114 °C	A key physical property for identification and purity assessment.

Key Reactive Sites and Their Chemical Behavior

The reactivity of **4-Methoxybenzenesulfonohydrazide** is governed by the interplay of its functional groups. The following sections detail the principal reactive sites and their characteristic reactions.

The Nucleophilic Hydrazide Group (-NHNH₂)

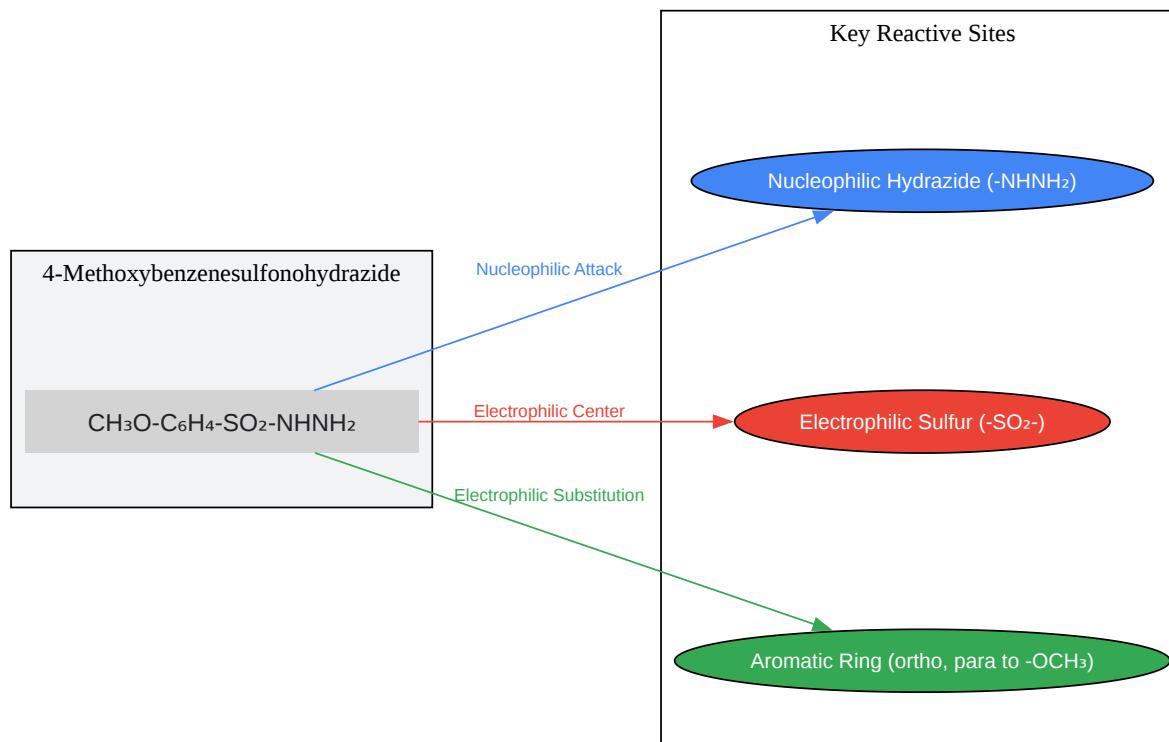
The terminal nitrogen atom of the hydrazide group is the primary nucleophilic center of the molecule. The lone pair of electrons on this nitrogen readily attacks electrophilic species.

- Reaction with Carbonyl Compounds: The most prominent reaction of the hydrazide group is its condensation with aldehydes and ketones to form the corresponding 4-methoxybenzenesulfonohydrazone. This reaction is fundamental to various synthetic transformations.
- Acylation: The hydrazide nitrogen can be acylated by reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

The Electrophilic Sulfonyl Group (-SO₂-)

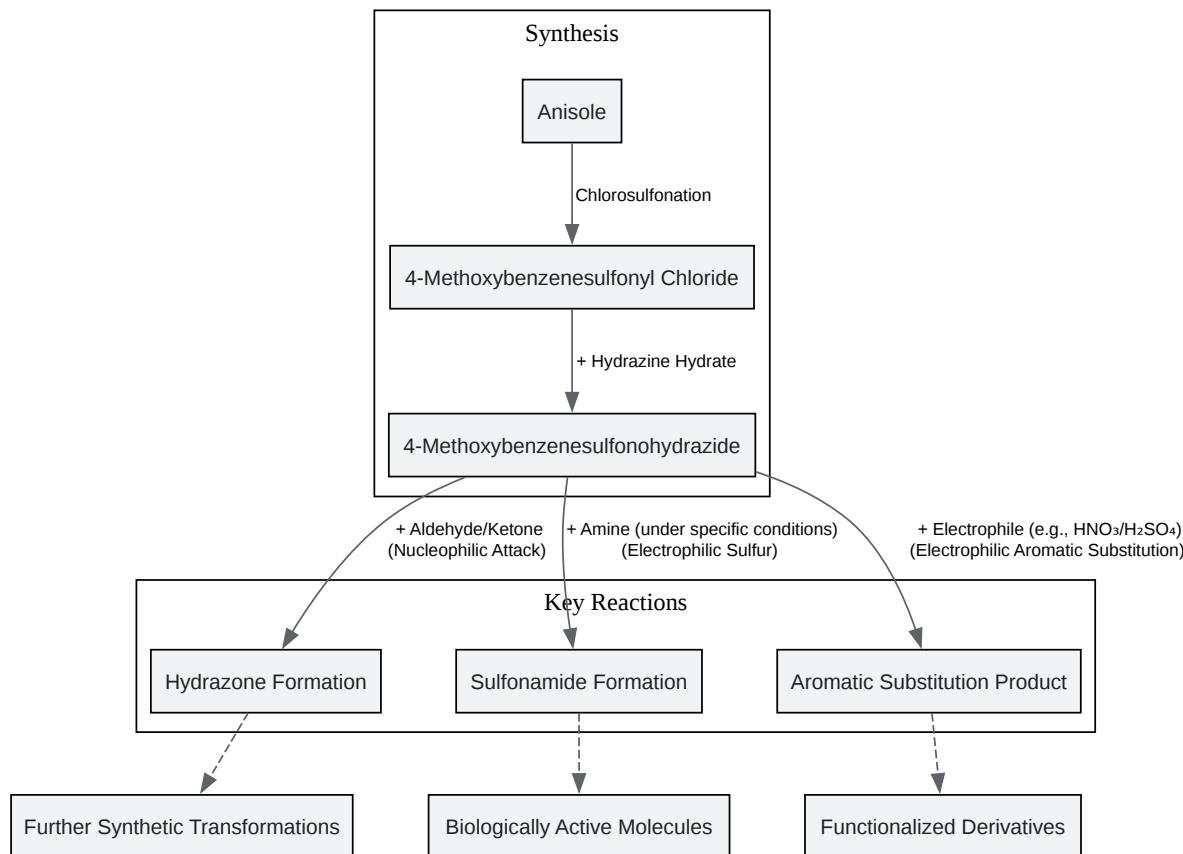
The sulfur atom in the sulfonyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms. This makes it an electrophilic site, susceptible to attack by strong nucleophiles.

- Nucleophilic Substitution: While the S-N bond is generally stable, under forcing conditions or with specific reagents, nucleophilic attack at the sulfur atom can lead to cleavage of this bond.


The Activated Benzene Ring

The methoxy group ($-\text{OCH}_3$) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions.

- Electrophilic Aromatic Substitution: The benzene ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions ortho to the methoxy group (and meta to the deactivating sulfonylhydrazide group).


Visualization of Reactive Sites and Logical Workflow

The following diagrams illustrate the key reactive sites and a logical workflow for the synthesis and key reactions of **4-Methoxybenzenesulfonohydrazide**.

[Click to download full resolution via product page](#)

Key reactive sites on the **4-Methoxybenzenesulfonohydrazide** molecule.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Key Reactive Sites of 4-Methoxybenzenesulfonohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157113#key-reactive-sites-on-the-4-methoxybenzenesulfonohydrazide-molecule\]](https://www.benchchem.com/product/b157113#key-reactive-sites-on-the-4-methoxybenzenesulfonohydrazide-molecule)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com